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Compound of Interest

(R)-4-Hydroxydihydrofuran-2(3H)-
Compound Name:
one

cat. No.: B1588278

An In-depth Technical Guide to (R)-4-
Hydroxydihydrofuran-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-4-Hydroxydihydrofuran-
2(3H)-one, a valuable chiral building block in modern organic synthesis and drug development.
This document details its chemical identity, physicochemical properties, and its significant role
as a synthetic intermediate.

Chemical Identity and Molecular Structure

(R)-4-Hydroxydihydrofuran-2(3H)-one, also known as (R)-(+)-3-Hydroxy-y-butyrolactone, is a
chiral lactone with the Chemical Abstracts Service (CAS) registry number 58081-05-3. Its
molecular formula is CaHeOs3, and it has a molecular weight of 102.09 g/mol .

The molecular structure of (R)-4-Hydroxydihydrofuran-2(3H)-one is characterized by a five-
membered lactone ring with a hydroxyl group at the fourth position, conferring chirality to the
molecule.

Molecular Structure:

Caption: Molecular structure of (R)-4-Hydroxydihydrofuran-2(3H)-one.
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Physicochemical Properties

A summary of the key physicochemical properties of (R)-4-Hydroxydihydrofuran-2(3H)-one is
presented in the table below. It is important to note that some reported values may pertain to
the racemic mixture or the (S)-enantiomer, and care should be taken in their interpretation.

Property Value Reference
CAS Number 58081-05-3 [1]
Molecular Formula C4HeOs3 [1]
Molecular Weight 102.09 g/mol [1]
Appearance Solid [1]

Boiling Point 98-100 °C

Density 1.24 g/cm3

Refractive Index 1.4655

- Miscible with ethanol and
Solubility chloroform

Storage 2-8°C, under inert atmosphere

Role in Asymmetric Synthesis and Drug
Development

(R)-4-Hydroxydihydrofuran-2(3H)-one and its derivatives are crucial chiral synthons in the
pharmaceutical industry. The stereocenter at the C4 position makes it a valuable starting
material for the enantioselective synthesis of complex molecules, ensuring high stereochemical
purity in the final active pharmaceutical ingredient (API).

A prominent example of its application is in the synthesis of the antiepileptic drug Brivaracetam.
While not a direct precursor, the closely related (R)-4-propyldihydrofuran-2(3H)-one is a key
intermediate in the manufacturing process of Brivaracetam. The synthesis of this key
intermediate often starts from chiral precursors, highlighting the importance of chiral building
blocks like the title compound. The use of an optically pure starting material like (R)-4-
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propyldihydrofuran-2(3H)-one obviates the need for challenging and costly chiral separation
steps later in the synthesis.

Experimental Protocols: Synthesis

While a specific, detailed experimental protocol for the synthesis of (R)-4-
Hydroxydihydrofuran-2(3H)-one is not readily available in the public domain, a representative
synthesis for the analogous (R)-4-propyldihydrofuran-2(3H)-one is described below. This multi-
step process illustrates the general strategies employed for the synthesis of such chiral
lactones.

Synthesis of (R)-4-propyldihydrofuran-2(3H)-one

This synthesis involves the alkylation of an optically pure oxazolidinone, followed by reduction,
hydrolysis, and lactonization.

Step 1: Alkylation Optically pure (S)-3-n-pentanoyl-4-substituted oxazol-2-one is reacted with a
substituted acetonitrile in the presence of a strong base to introduce the propyl group with the
desired stereochemistry.

Step 2: Reduction The resulting intermediate is then reduced, typically using a hydride reducing
agent, to convert the nitrile group to an amine, which is subsequently hydrolyzed to a hydroxyl

group.

Step 3: Hydrolysis and Lactonization The final step involves the hydrolysis of the cyano group
and subsequent acid-catalyzed lactonization to form the desired (R)-4-n-propyl-dihydrofuran-
2(3H)-one.

lllustrative Experimental Workflow for Chiral Lactone Synthesis
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Caption: General synthetic workflow for (R)-4-n-propyl-dihydrofuran-2(3H)-one.
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Spectroscopic Data

Spectroscopic data is essential for the characterization and quality control of (R)-4-
Hydroxydihydrofuran-2(3H)-one. While a comprehensive public database of spectra for the
pure (R)-enantiomer is limited, typical spectral features are summarized below.

Technique Key Observables | Characteristic Peaks

Signals corresponding to the protons on the

lactone ring and the hydroxyl group. The

IH NMR ) ) ]
chemical shifts and coupling constants are
indicative of the stereochemistry.
Resonances for the carbonyl carbon, the carbon
3C NMR bearing the hydroxyl group, and the other two

carbons of the furanone ring.

A strong absorption band for the carbonyl group
R Spect (C=0) of the lactone, typically around 1770
ectrosco
P by cm™1, and a broad absorption for the hydroxyl

group (O-H) in the region of 3200-3600 cm~1.

The molecular ion peak corresponding to the
M Spect . molecular weight of the compound (102.09
ass Spectrometr
P Y g/mol ) and characteristic fragmentation

patterns.

Application in Drug Synthesis: Brivaracetam

The significance of chiral lactones like (R)-4-propyldihydrofuran-2(3H)-one is exemplified in the
synthesis of Brivaracetam. The following diagram illustrates the logical flow from the chiral
intermediate to the final drug product.
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Caption: Logical workflow for the synthesis of Brivaracetam from the key chiral intermediate.
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This technical guide underscores the importance of (R)-4-Hydroxydihydrofuran-2(3H)-one
and its analogs as indispensable tools in the development of modern pharmaceuticals. Their
utility as chiral building blocks enables the efficient and stereoselective synthesis of complex
drug molecules, ultimately contributing to the advancement of therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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